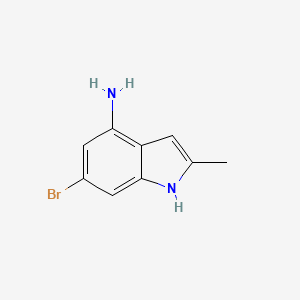
6-Bromo-2-methyl-1H-indol-4-amine
Overview
Description
6-Bromo-2-methyl-1H-indol-4-amine is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a methyl group at the 2-position of the indole ring
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .
Biochemical Analysis
Biochemical Properties
4-Amino-6-bromo-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Amino-6-bromo-2-methyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine and amino groups contribute to its binding affinity with target proteins, leading to enzyme inhibition or activation. Additionally, 4-Amino-6-bromo-2-methyl-1H-indole can form hydrogen bonds and hydrophobic interactions with biomolecules, further modulating their activity.
Cellular Effects
4-Amino-6-bromo-2-methyl-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . By affecting these pathways, 4-Amino-6-bromo-2-methyl-1H-indole can alter gene expression patterns and metabolic flux, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6-bromo-2-methyl-1H-indole involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, 4-Amino-6-bromo-2-methyl-1H-indole has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can result in the disruption of signaling pathways and subsequent changes in gene expression. Additionally, the compound’s bromine and amino groups facilitate its binding to target biomolecules, enhancing its inhibitory or activating effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-bromo-2-methyl-1H-indole can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-Amino-6-bromo-2-methyl-1H-indole, can undergo degradation under certain conditions, leading to a decrease in their activity . The compound’s stability can be enhanced by modifying its chemical structure or using stabilizing agents. Long-term studies have also revealed that 4-Amino-6-bromo-2-methyl-1H-indole can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Amino-6-bromo-2-methyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation or reducing inflammation . At high doses, 4-Amino-6-bromo-2-methyl-1H-indole can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-Amino-6-bromo-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, 4-Amino-6-bromo-2-methyl-1H-indole can affect the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 4-Amino-6-bromo-2-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into cells . Once inside the cells, 4-Amino-6-bromo-2-methyl-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability, determining its overall bioavailability and efficacy.
Subcellular Localization
4-Amino-6-bromo-2-methyl-1H-indole exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Amino-6-bromo-2-methyl-1H-indole can accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization to other organelles, such as mitochondria or lysosomes, can affect its role in cellular metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-1H-indol-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-methylindole followed by the introduction of the amino group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The brominated intermediate is then subjected to amination using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of reagents and solvents would be influenced by factors such as availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-1H-indol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like reflux in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution Products: Depending on the nucleophile, products like 4-azido-6-bromo-2-methyl-1H-indole or 4-cyano-6-bromo-2-methyl-1H-indole can be formed.
Oxidation Products: Oxidation can yield compounds like 4-amino-6-bromo-2-methyl-1H-indole-3-one.
Reduction Products: Reduction can lead to the formation of 4-amino-2-methyl-1H-indole.
Scientific Research Applications
6-Bromo-2-methyl-1H-indol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be used in the study of biological processes involving indole derivatives.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: Lacks the amino and methyl groups, making it less versatile in certain reactions.
6-Bromo-1H-indole: Similar structure but without the amino and methyl groups, leading to different reactivity and applications.
4-Amino-2-methyl-1H-indole:
Uniqueness
6-Bromo-2-methyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-methyl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGASYMFBVMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294465 | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-32-7 | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


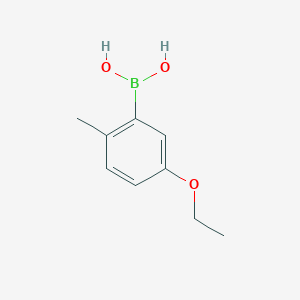
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
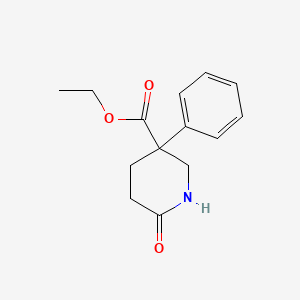
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
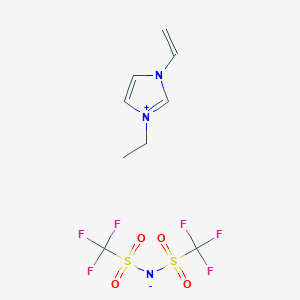
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)
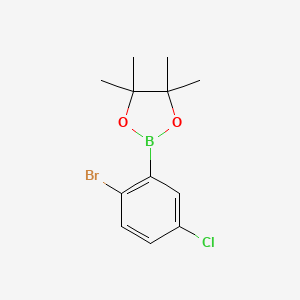

![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/new.no-structure.jpg)

![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
